molecular formula C15H19ClN2O8 B3024480 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177331-23-5

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B3024480
CAS No.: 1177331-23-5
M. Wt: 390.77 g/mol
InChI Key: BNFNSBHSTYVZAL-UHFFFAOYSA-N
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Description

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound that features a pyrrolidine ring, an aniline group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography with a suitable eluent system, such as a mixture of dichloromethane and isopropanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The pyrrolidine ring and aniline group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyridin-2-ylmethyl)aniline
  • 2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine
  • 2-chloro-N-(pyrrolidin-2-ylmethyl)benzene

Uniqueness

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, also known as (4E)-SUN9221, is a compound with notable biological activity, particularly as an antagonist of various receptors. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 222318-55-0
  • Molecular Formula : C₁₈H₂₃ClN₂O₄
  • Molecular Weight : 368.84 g/mol

Biological Activity

The compound exhibits significant biological activities, primarily through its antagonistic effects on specific adrenergic and serotonin receptors.

Receptor Interactions

  • α1-Adrenergic Receptor Antagonism :
    • (4E)-SUN9221 acts as a potent antagonist of the α1-adrenergic receptor, with a pA2 value of 8.89 ± 0.21, indicating strong binding affinity and blocking capability .
  • 5-HT2 Receptor Antagonism :
    • It also shows antagonistic activity towards the 5-HT2 receptor, with a pA2 value of 8.74 ± 0.22 .

Antihypertensive Effects

In vivo studies demonstrate that (4E)-SUN9221 effectively reduces blood pressure in spontaneously hypertensive rats (SHR) in a dose-dependent manner:

  • At doses of 1, 3, and 10 mg/kg, significant reductions in blood pressure were observed .

Antiplatelet Activity

The compound has been shown to inhibit platelet aggregation induced by collagen, ADP, and epinephrine with IC50 values of:

  • Collagen: 10 nM
  • ADP: 35 nM
  • Epinephrine: 14 nM .

The mechanisms underlying the biological activities of (4E)-SUN9221 involve its interaction with adrenergic and serotonin receptors, leading to various physiological responses:

  • Vasodilation : By blocking α1 receptors, the compound promotes vasodilation and subsequently lowers blood pressure.
  • Inhibition of Platelet Aggregation : The antagonism at serotonin receptors contributes to the inhibition of platelet aggregation, which is beneficial in preventing thrombotic events.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (4E)-SUN9221:

Study on Antihypertensive Effects

A study conducted on SHR indicated that administration of (4E)-SUN9221 resulted in significant antihypertensive effects compared to control groups. The results suggest its potential use in managing hypertension .

Antiplatelet Aggregation Study

Research involving human platelet-rich plasma demonstrated that (4E)-SUN9221 effectively inhibits platelet aggregation at low concentrations, suggesting its utility in conditions where platelet aggregation poses a risk .

Comparative Analysis with Other Compounds

Compound NameReceptor TargetIC50/pA2 ValueBiological Activity
(4E)-SUN9221α1-AdrenergicpA2 = 8.89Antihypertensive
5-HT2pA2 = 8.74Antiplatelet
Isoprenalineβ-AdrenergicIC50 = N/ABronchodilator
Prazosinα1-AdrenergicIC50 = N/AAntihypertensive

Properties

IUPAC Name

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2C2H2O4/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;2*3-1(4)2(5)6/h1-2,5-6,9,13-14H,3-4,7-8H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNSBHSTYVZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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